molecular formula C17H20N2O2S3 B5967757 5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide

Cat. No.: B5967757
M. Wt: 380.6 g/mol
InChI Key: XVUAASSSXKAFTL-UHFFFAOYSA-N
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Description

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that features a unique structure combining thiophene and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This method involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and N-methylpyrrolidine share the pyrrolidine ring structure.

Uniqueness

What sets 5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide apart is its combination of both thiophene and pyrrolidine moieties, which can confer unique chemical and biological properties. This dual structure allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

5-[1-(5-ethylsulfanylthiophene-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S3/c1-3-22-15-9-8-14(24-15)17(21)19-10-4-5-11(19)12-6-7-13(23-12)16(20)18-2/h6-9,11H,3-5,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUAASSSXKAFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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